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Compound of Interest

Compound Name: Antimony tribromide

Cat. No.: B1630486 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of antimony
tribromide (SbBr₃) through the reaction of antimony trioxide (Sb₂O₃) with hydrobromic acid

(HBr). The document details the underlying chemistry, experimental protocols, purification

methods, and key reaction parameters.

Introduction
Antimony tribromide is a versatile chemical compound used in various industrial and

research applications, including as a flame retardant, a mordant in dyeing processes, a catalyst

in organic synthesis, and in the production of other antimony compounds.[1][2] The synthesis

from antimony trioxide and hydrobromic acid is a common and effective method for producing

high-purity antimony tribromide. This guide will focus on the practical aspects of this

synthesis, providing detailed procedural information.

Reaction Chemistry
The synthesis of antimony tribromide from antimony trioxide and hydrobromic acid proceeds

via an acid-base reaction, where the amphoteric antimony trioxide reacts with the strong acid,

HBr, to form the corresponding salt and water. The balanced chemical equation for this reaction

is:

Sb₂O₃(s) + 6HBr(aq) → 2SbBr₃(aq) + 3H₂O(l)
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This reaction is typically carried out using concentrated hydrobromic acid, often a 48%

aqueous solution, to drive the reaction to completion and facilitate the dissolution of the

antimony trioxide.[3]

Experimental Protocols
While a single, universally standardized protocol is not available in the literature, the following

experimental procedure is a synthesis of commonly reported laboratory-scale methods.

Synthesis of Crude Antimony Tribromide
Materials:

Antimony Trioxide (Sb₂O₃), high purity

Hydrobromic Acid (HBr), 48% aqueous solution

Round-bottom flask with a reflux condenser

Heating mantle

Magnetic stirrer and stir bar

Glass funnel and filter paper

Procedure:

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux

condenser, place a stoichiometric amount of antimony trioxide.

Addition of Hydrobromic Acid: Slowly add a slight excess of 48% hydrobromic acid to the

flask. The molar ratio of HBr to Sb₂O₃ should be approximately 6.5:1 to ensure complete

reaction.

Heating and Reflux: Gently heat the mixture with continuous stirring. The reaction is typically

conducted at a temperature of 80-100°C. Maintain a gentle reflux for a period of 2 to 4 hours,

or until all the antimony trioxide has dissolved, resulting in a clear or slightly yellow solution.
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Cooling and Crystallization: After the reaction is complete, turn off the heat and allow the

solution to cool slowly to room temperature. Further cooling in an ice bath may be used to

maximize the crystallization of antimony tribromide.

Isolation of Crude Product: Collect the crystalline product by vacuum filtration. Wash the

crystals with a small amount of cold, concentrated hydrobromic acid to remove any

unreacted starting materials or soluble impurities.

Purification of Antimony Tribromide
The crude antimony tribromide can be purified by either recrystallization or vacuum distillation

to achieve higher purity.

Method A: Recrystallization from Hydrobromic Acid

Dissolution: Transfer the crude antimony tribromide to a clean flask and add a minimal

amount of hot, concentrated (48%) hydrobromic acid to dissolve the crystals.[3]

Hot Filtration (Optional): If any insoluble impurities are present, perform a hot filtration of the

solution.

Crystallization: Allow the hot, saturated solution to cool slowly to room temperature, followed

by cooling in an ice bath to induce crystallization.

Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small

amount of cold, concentrated HBr, and then with a volatile solvent like hexane to remove

excess acid. Dry the crystals under vacuum to remove any residual solvent.

Method B: Vacuum Distillation

Apparatus Setup: Assemble a distillation apparatus suitable for vacuum distillation, ensuring

all glassware is dry.

Distillation: Place the crude antimony tribromide in the distillation flask. Heat the flask

gently under reduced pressure. Antimony tribromide has a boiling point of 288 °C at

atmospheric pressure, but distillation under vacuum will significantly lower this temperature.

[1]
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Collection: Collect the fraction that distills over at the appropriate temperature and pressure

range. The resulting distillate should be pure, colorless or pale yellow antimony tribromide.

Quantitative Data
The following tables summarize the key quantitative data associated with the synthesis and

properties of antimony tribromide.

Parameter Value Reference

Molar Mass of Sb₂O₃ 291.52 g/mol N/A

Molar Mass of HBr 80.91 g/mol N/A

Molar Mass of SbBr₃ 361.47 g/mol [1]

Typical HBr Concentration 48% (aqueous solution) [3]

Reaction Temperature 80 - 100 °C N/A

Reaction Time 2 - 4 hours N/A

Reported Yield 85 - 92% N/A

Table 1: Reaction Parameters and Stoichiometry

Property Value Reference

Appearance
Colorless to yellow,

hygroscopic crystalline solid
[1]

Melting Point 96.6 °C [1]

Boiling Point 288 °C [1]

Density 4.35 g/cm³ [1]

Solubility

Soluble in HBr, HCl, CS₂,

acetone, benzene, chloroform,

alcohol, ammonia.

[1]
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Table 2: Physical and Chemical Properties of Antimony Tribromide

Mandatory Visualizations
The following diagrams illustrate the key processes in the synthesis of antimony tribromide.

Sb₂O₃ + HBr (48%) Heating & Reflux
(80-100°C, 2-4h) Cooling & Crystallization Vacuum Filtration Crude SbBr₃ Purification

Recrystallization
(from HBr)Method A

Vacuum Distillation
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Pure SbBr₃

Click to download full resolution via product page

Caption: Experimental workflow for the synthesis and purification of antimony tribromide.
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Caption: Simplified reaction pathway for antimony tribromide synthesis.

Safety Considerations
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Antimony Compounds: Antimony trioxide and antimony tribromide are toxic and should be

handled with appropriate personal protective equipment (PPE), including gloves, safety

glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Hydrobromic Acid: Concentrated hydrobromic acid is highly corrosive and can cause severe

burns. Handle with extreme care, using appropriate acid-resistant gloves and eye protection.

Reaction Hazards: The reaction may generate fumes. Ensure adequate ventilation and use a

reflux condenser to minimize the release of vapors.

Conclusion
The synthesis of antimony tribromide from antimony trioxide and hydrobromic acid is a

reliable and high-yielding method. Careful control of reaction conditions and appropriate

purification techniques are essential for obtaining a high-purity product. This guide provides the

necessary details for researchers and professionals to successfully perform this synthesis in a

laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 7 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1630486?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1630486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

